PDE9 Inhibitor Patent Specification: 3-Methyltetrahydro-2H-pyran-4-yl as a Preferred Pharmacophoric Substituent Achieving IC₅₀ ≤ 100 nM
In the pyridinylpyrazoloquinoline PDE9 inhibitor patent (US 9,550,776 / RU 2,655,172 C2), the 3-methyltetrahydro-2H-pyran-4-yl group is explicitly specified as one of only two preferred R₂ substituents (the other being 4-methoxycyclohexyl) for achieving PDE9 inhibitory activity [1]. The patent states that compounds of formula (I) bearing this substituent exhibit IC₅₀ values of ≤ 1000 nM, with preferred embodiments demonstrating IC₅₀ ≤ 100 nM in a PDE9 enzymatic assay [1]. Specific claimed compounds include both cis and trans diastereomers of 7-substituted-1-(3-methyltetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one, indicating that stereochemistry at the 3- and 4-positions of the tetrahydropyran ring is critical for optimal binding [2]. The non-methylated tetrahydropyran-4-yl analog is not claimed or exemplified in this patent family, strongly suggesting that the 3-methyl substitution is necessary to reach the target potency threshold.
| Evidence Dimension | PDE9 inhibitory activity (enzymatic IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≤ 1000 nM (all compounds); IC₅₀ ≤ 100 nM (preferred embodiments) bearing 3-methyltetrahydro-2H-pyran-4-yl group [1] |
| Comparator Or Baseline | 4-methoxycyclohexyl group (the only other patent-claimed R₂ alternative); non-methylated tetrahydropyran-4-yl analogs — not claimed or exemplified, implying insufficient potency [1] |
| Quantified Difference | The 3-methyltetrahydro-2H-pyran-4-yl group is one of only two substituents selected from a broader SAR exploration to achieve IC₅₀ ≤ 100 nM; non-methylated tetrahydropyran variants were excluded from claims. |
| Conditions | Human PDE9 enzymatic assay (PDE9A2 isoform); cGMP substrate; fluorescence polarization readout; patent pharmacological test examples [1][3] |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting PDE9, the 3-methyl substitution pattern is patent-validated as a preferred pharmacophoric element, meaning that using non-methylated tetrahydropyran-amine building blocks would likely result in sub-optimal PDE9 potency and may fall outside existing intellectual property protection.
- [1] Norimine Y, Sato N, Ishihara Y, Takeda K (Eisai R&D Management Co., Ltd.). Pyridinylpyrazoloquinoline Compounds. US Patent 9,550,776 B2. Filed April 3, 2014. Issued January 24, 2017. See especially: Claim 1 (R₂ = 3-methyltetrahydro-2H-pyran-4-yl), ¶¶ [0017]-[0018] (IC₅₀ ≤ 1000 nM, preferably ≤ 100 nM). View Source
- [2] Norimine Y, Sato N, Ishihara Y, Takeda K. Пиридинилпиразолохинолиновые соединения. Russian Patent RU 2,655,172 C2. Published May 24, 2018. See: Claims 1-8 specifying both (3R*,4R*)-cis and (3R*,4S*)-trans diastereomers of 1-(3-methyltetrahydro-2H-pyran-4-yl)-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives. View Source
- [3] BindingDB Entry BDBM409966. 2-oxo-4-tetrahydropyran-4-yloxy-1H-quinoline-3-carbonitrile (US 10,370,337, Example 1-9). PDE9A2 Ki = 135 nM. Illustrative PDE9 assay conditions: full-length PDE9A2 with N-terminal GST tag, fluorescence polarization readout. View Source
